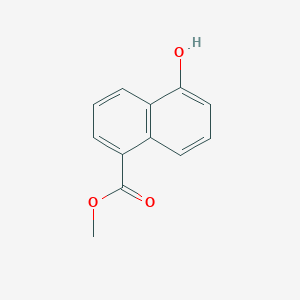

Methyl 5-hydroxy-1-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWWZATUWESQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597990 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91307-40-3 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-hydroxy-1-naphthoate" molecular weight and formula

An In-depth Technical Guide to Methyl 5-hydroxy-1-naphthoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and potential therapeutic applications, grounded in established scientific principles.

Core Molecular and Physicochemical Profile

This compound is a bicyclic aromatic ester, a derivative of naphthalene. Understanding its fundamental properties is the first step in its successful application in any research endeavor. The naphthalene core is a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA and fit into the active sites of various enzymes.[1] The specific substitution pattern of this isomer—a hydroxyl group at the C5 position and a methyl ester at the C1 position—dictates its unique chemical reactivity, solubility, and biological interaction profile.

The molecular formula for this compound is C₁₂H₁₀O₃ .[2][3][4] Its molecular weight is 202.21 g/mol .[2][3] These fundamental values are critical for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [2][3][4] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| CAS Number | 91307-40-3 | [2][3][4] |

| Appearance | White to brown crystalline powder | [5] |

| Solubility | Very slightly soluble in water (0.28 g/L at 25°C) | [2] |

| pKa (predicted) | 8.59 ± 0.40 | [2] |

| Melting Point | 74°C to 80°C | [5] |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC=C2O | [2] |

| InChI Key | JXPWWZATUWESQH-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Approach

The most direct and common method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid. This reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.

Causality in Experimental Design:

The choice of Fischer esterification is deliberate. It is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product (the ester), Le Chatelier's principle is exploited. This is achieved by using a large excess of one reactant, typically the alcohol (methanol in this case), which also serves as the solvent. The strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The work-up procedure is designed to systematically remove the excess acid, unreacted starting material, and byproducts, ensuring a pure final product.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

This protocol is adapted from a standard procedure for a similar isomer and is expected to yield high-purity product.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxy-1-naphthoic acid (1.0 eq) in methanol (20-30 eq, serving as solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ether or ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons (6H, complex multiplets), a singlet for the ester methyl group (3H, ~3.9 ppm), and a singlet for the hydroxyl proton (1H, may be broad). | Confirms the presence of the naphthalene ring, the methyl ester, and the hydroxyl group, and their respective integrations. |

| ¹³C NMR | Signals for the ester carbonyl (~170 ppm), aromatic carbons (10 signals), and the methoxy carbon (~52 ppm). | Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule. |

| FT-IR | Broad O-H stretch (~3300 cm⁻¹), sharp C=O stretch from the ester (~1700 cm⁻¹), and C=C stretches from the aromatic ring (~1600-1450 cm⁻¹). | Identifies key functional groups (hydroxyl, ester carbonyl, and aromatic ring). |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (202.21 m/z). | Confirms the molecular weight and formula of the compound. |

Significance and Applications in Drug Development

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, including Naproxen, Propranolol, and Bedaquiline.[1] These molecules exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1]

Hypothesized Anti-Inflammatory Mechanism:

While direct studies on this compound are limited, compelling evidence from a closely related isomer, Methyl 1-hydroxy-2-naphthoate (MHNA), provides a strong rationale for its investigation as an anti-inflammatory agent. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of key signaling pathways, including NF-κB and the MAPKs (p38 and JNK).[7]

This mechanism is highly relevant to drug discovery. Chronic inflammation is a hallmark of numerous diseases, and targeting these signaling cascades is a validated therapeutic strategy. It is plausible that this compound could exert similar effects, making it a valuable candidate for screening and lead optimization.

Potential Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action based on related isomers.[7]

Role as a Synthetic Intermediate:

Beyond its potential direct bioactivity, this compound is a versatile chemical building block. The hydroxyl and ester functional groups provide two distinct handles for further chemical modification.

-

The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used in coupling reactions to introduce new pharmacophores or modify pharmacokinetic properties.

-

The Methyl Ester: Can be hydrolyzed back to the carboxylic acid for amide coupling or reduced to a primary alcohol, opening up a vast chemical space for the synthesis of novel compound libraries.

This dual functionality makes it an attractive starting material for generating derivatives with improved potency, selectivity, or metabolic stability—a key practice in modern, metabolism-guided drug design.[8]

Conclusion

This compound is more than a simple chemical entity defined by its formula and molecular weight. It is a well-characterized compound with a straightforward synthesis, belonging to a class of molecules with proven therapeutic relevance. Its structural similarity to known anti-inflammatory agents suggests a promising avenue for investigation. For researchers in drug discovery, it represents both a potential lead compound and a versatile synthetic intermediate for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this compound into advanced research and development programs.

References

-

Pharmaffiliates. This compound, min 98%, 1 gram. [Link]

-

Chemsrc. This compound Price at Chemsrc. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 598533, Methyl 2-hydroxy-1-naphthoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 204-232. [Link]

-

Organic Syntheses. PREPARATION OF METHYL 3-METHOXY-2-NAPHTHOATE AND METHYL 2-NAPHTHOATE. [Link]

-

Ashour, M. L., et al. (2021). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 26(23), 7249. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. [Link]

- Yasuhara, Y., & Nogi, T. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S.

-

PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]

-

Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 859-867. [Link]

-

Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1079-1094. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound Price at Chemsrc [chemsrc.com]

- 5. 428470050 [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

Structural Characterization & Crystallographic Analysis of Methyl 5-hydroxy-1-naphthoate

[1]

Executive Summary

This compound (CAS: 91307-40-3) is a bifunctional naphthalene derivative characterized by a methyl ester at the C1 position and a hydroxyl group at the C5 position.[1] Unlike its isomer methyl 1-hydroxy-2-naphthoate , which is stabilized by a strong intramolecular hydrogen bond (forming a pseudo-six-membered ring), the 1,5-substitution pattern of the title compound precludes intramolecular locking.

This structural distinction dictates its solid-state behavior: This compound is driven by intermolecular hydrogen bonding and

Molecular Architecture & Synthesis

Synthetic Pathway

The synthesis typically proceeds via the esterification of 5-hydroxy-1-naphthoic acid.[1] Given the sensitivity of the naphthalene ring to oxidation, acid-catalyzed esterification is preferred over aggressive acyl chloride routes.[1]

Optimized Protocol:

-

Reflux: 5-hydroxy-1-naphthoic acid is refluxed in anhydrous methanol with catalytic sulfuric acid (

) or p-toluenesulfonic acid (pTsOH) for 12–24 hours.[1] -

Neutralization: The reaction mixture is cooled and neutralized with saturated

. -

Extraction: Product is extracted into ethyl acetate, washed with brine, and dried over

. -

Purification: Recrystallization from methanol/water or column chromatography (Hexane:EtOAc).

Structural Logic & Isomerism

The crystallographic interest lies in the peri-interactions and the hydrogen bonding potential.[1]

-

1,2-Isomer (Control): The C1-OH and C2-COOMe groups are adjacent.[1] The hydroxyl proton forms a hydrogen bond with the carbonyl oxygen, creating a planar, lipophilic molecule.[1]

-

1,5-Isomer (Target): The functional groups are on opposite rings (distal).[1] The -OH group is sterically free to act as a hydrogen bond donor to neighboring molecules, favoring the formation of polymeric chains or dimers in the crystal lattice.[1]

Figure 1: Comparative logic of hydrogen bonding topology in hydroxynaphthoate isomers.

Crystallographic Protocol

To resolve the crystal structure of this compound, the following experimental workflow is required. This protocol ensures high-resolution data suitable for publication and structural refinement.[1]

Crystal Growth Strategy

Due to the expected intermolecular hydrogen bonding, the compound may precipitate too quickly as a powder.[1] Controlled crystallization is essential.[1]

| Method | Solvent System | Mechanism | Target Outcome |

| Vapor Diffusion | Solvent: THF or DCMPrecipitant: Pentane | Slow saturation via vapor exchange | Large, block-like single crystals |

| Slow Evaporation | Methanol/Acetonitrile (1:[1]1) | Gradual concentration | Prisms or needles (polymorph screening) |

| Liquid Diffusion | Interface: CHCl3 / Hexane | Layering of densities | High-purity crystals at interface |

Data Collection Parameters (XRD)

-

Temperature: Collect data at 100 K using a cryostream. This minimizes thermal ellipsoids, crucial for accurately locating the hydroxyl hydrogen atom.[1]

-

Source: Mo-K

( -

Resolution: Aim for

Å resolution to ensure precise bond lengths for the C-O and C=O bonds.

Refinement Strategy

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Hydrogen Atoms:

Structural Analysis & Expectations

Based on the 1,5-substitution pattern, the crystal structure analysis should focus on three key interactions:

Hydrogen Bonding Network

Unlike the monomeric 1,2-isomer, the 1,5-isomer will likely form supramolecular chains along the crystallographic screw axis.

-

Acceptor: C1-C=O (carbonyl oxygen) of a neighboring molecule.[1]

-

Geometry: Expect an

distance of

- Stacking

The naphthalene core is large and planar.[1] In the absence of steric bulk perpendicular to the ring, the molecules will stack face-to-face or in a slipped-parallel motif.

-

Centroid-Centroid Distance: Look for

Å.[1] -

Significance: These stacks are responsible for the compound's fluorescence properties and charge-transfer capabilities in solid state.[1]

Spectroscopic Correlates

Confirm the crystal structure features using solution-phase spectroscopy:

-

H NMR: The C5-OH proton will appear as a singlet.[1] In the 1,2-isomer, this proton is deshielded to

-

IR Spectroscopy: The Carbonyl (

) stretch will be lower than a free ester (

Experimental Workflow Diagram

The following diagram details the end-to-end process for isolating and characterizing the crystal structure.

Figure 2: Step-by-step experimental workflow for structural elucidation.[1]

References

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Methyl 5-hydroxy-1-naphthoate in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of quantum chemical calculations to elucidate the molecular properties and potential biological activity of Methyl 5-hydroxy-1-naphthoate. By integrating theoretical principles with practical computational protocols, this document serves as a comprehensive resource for leveraging computational chemistry in the early stages of drug discovery.

Introduction: The Significance of this compound

This compound, a derivative of 5-hydroxy-1-naphthoic acid, belongs to the naphthalene class of compounds.[1] Naphthalene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the electronic structure and physicochemical properties of this compound at a quantum mechanical level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

This guide will walk through the essential quantum chemical calculations, from geometry optimization to the exploration of frontier molecular orbitals and molecular docking simulations, providing a robust computational framework for the initial assessment of this promising molecule.

Foundational Quantum Chemical Calculations: Unveiling Molecular Properties

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional conformation and to characterize its electronic properties. This is achieved through geometry optimization and subsequent frequency calculations, typically employing Density Functional Theory (DFT).

Theoretical Framework: Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying drug-like molecules.[2] The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[2][3] For our analysis of this compound, we will utilize the B3LYP hybrid functional, which has demonstrated excellent performance for a wide range of chemical systems, in conjunction with a high-level basis set such as 6-311++G(d,p) to ensure accurate results.[3][4][5][6][7]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A precise understanding of a molecule's three-dimensional structure is a prerequisite for any further computational analysis. A geometry optimization calculation seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Step-by-Step Protocol:

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software such as GaussView.[8]

-

Input File Preparation: Create an input file for a computational chemistry package like Gaussian.[9][10][11] This file specifies the calculation type, the level of theory, the basis set, and the initial coordinates of the atoms.

-

Execution: Run the calculation.

-

Analysis of Results:

-

Convergence: Verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation.[13]

-

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the accuracy of the computational model.[14]

-

The following diagram illustrates the workflow for geometry optimization and frequency calculation:

Caption: Workflow for Geometry Optimization and Vibrational Frequency Calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions.[5]

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity.

Data Presentation: Calculated Electronic Properties

The following table summarizes the key electronic properties of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

These values provide a quantitative measure of the molecule's electronic characteristics and can be used to compare its reactivity with other compounds.

Molecular Electrostatic Potential (MEP): Identifying Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.[5]

-

Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are favorable sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, and positive potential around the hydrogen atoms. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction.[15][16] This is a critical step in structure-based drug design.

Selection of a Biological Target

Based on the known biological activities of similar naphthoquinone and naphthol derivatives, which include anticancer and antibacterial properties, a relevant protein target can be selected for docking studies.[15][16][17] For the purpose of this guide, we will consider the human estrogen receptor (PDB ID: 1ERR) as a potential target, given the role of estrogen receptors in certain types of breast cancer and the documented anticancer potential of related compounds.[18]

Experimental Protocol: Molecular Docking

Step-by-Step Protocol:

-

Protein and Ligand Preparation:

-

Protein: Download the 3D structure of the human estrogen receptor (PDB ID: 1ERR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Use the optimized structure of this compound obtained from the DFT calculations.

-

-

Grid Box Generation: Define a grid box around the active site of the protein. This box defines the search space for the docking algorithm.

-

Docking Simulation: Perform the docking using software such as AutoDock Vina. The software will generate multiple binding poses of the ligand within the active site and calculate the corresponding binding affinities (in kcal/mol).

-

Analysis of Results:

-

Binding Affinity: The more negative the binding affinity, the stronger the predicted interaction.

-

Binding Pose: Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

-

The following diagram illustrates the molecular docking workflow:

Caption: Workflow for Molecular Docking Simulation.

Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a powerful and efficient framework for the initial characterization of this compound as a potential drug candidate. By elucidating its structural, electronic, and binding properties, researchers can make more informed decisions in the early stages of the drug discovery pipeline.

Further computational studies could involve molecular dynamics simulations to investigate the stability of the ligand-protein complex over time and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of the molecule. The integration of these computational approaches can significantly accelerate the identification and optimization of novel therapeutic agents.

References

-

Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. (2024). PubMed Central. Retrieved from [Link]

-

A computational study on the photophysics of methylpheophorbide a. (n.d.). RSC Publishing. Retrieved from [Link]

-

Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. (2025). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Exploring Synthesis, DFT Characterization, and Molecular Docking of β-Naphthol Derivatives: Investigating Dual Enzyme Inhibition and Antimicrobial Potential with ADMET Profiling. (2025). ResearchGate. Retrieved from [Link]

-

Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Freq Keyword. (2020). Gaussian.com. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

-

Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (2021). PubMed Central. Retrieved from [Link]

-

Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Cellular & Molecular Biology. Retrieved from [Link]

-

5-Hydroxy-1-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. (2022). Molecules. Retrieved from [Link]

-

How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. Retrieved from [Link]

-

Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (n.d.). MDPI. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). UCL. Retrieved from [Link]

-

Methyl 2-hydroxy-1-naphthoate. (n.d.). PubChem. Retrieved from [Link]

-

In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. (n.d.). Advancements in Life Sciences. Retrieved from [Link]

-

Small Molecule Drug Target Identification and Validation. (n.d.). BTP. Retrieved from [Link]

-

Frequency Calculation in Gaussian? (2017). ResearchGate. Retrieved from [Link]

-

The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. (n.d.). PubMed Central. Retrieved from [Link]

-

Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. (2021). PubMed. Retrieved from [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). LinkedIn. Retrieved from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. Retrieved from [Link]

-

How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023). YouTube. Retrieved from [Link]

-

Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

3-Hydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidine Derivatives. (n.d.). OUCI. Retrieved from [Link]

-

Gaussian Input Files. (n.d.). Emmett M. Leddin. Retrieved from [Link]

Sources

- 1. 5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 3. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. Site Under Maintenance [als-journal.com]

- 6. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-In… [ouci.dntb.gov.ua]

- 8. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gaussian.com [gaussian.com]

- 10. Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Discovery and history of "Methyl 5-hydroxy-1-naphthoate"

The Naphthalene Scaffold: A Technical Chronicle of Methyl 5-hydroxy-1-naphthoate

Abstract

This compound (CAS 91307-40-3) represents a pivotal bifunctional scaffold in the architecture of complex organic systems. Historically overshadowed by its 1,2- and 1,4-isomers, this 1,5-disubstituted naphthalene has emerged as a critical "stopper" unit in supramolecular mechanostereochemistry (rotaxanes) and a metabolic marker in polycyclic aromatic hydrocarbon (PAH) degradation. This guide synthesizes its chemical genesis—from classical benzyne-furan cycloadditions to modern chemo-enzymatic production—and details its application in constructing molecular machines.

Chemical Identity & Physicochemical Profile

The compound is an ester derivative of 5-hydroxy-1-naphthoic acid, characterized by a naphthalene core substituted at the peri (1,5) positions.[1][2][3][4] This substitution pattern induces unique electronic properties due to the lack of direct conjugation between the electron-donating hydroxyl group and the electron-withdrawing ester group across the rings, unlike the 1,2- or 1,4-isomers.

| Property | Data |

| IUPAC Name | Methyl 5-hydroxynaphthalene-1-carboxylate |

| CAS Number | 91307-40-3 |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Phenolic -OH (C5), Methyl Ester -COOMe (C1) |

Historical Genesis & Synthetic Evolution

The synthesis of this compound has evolved from non-selective coal tar extraction to high-precision regioselective cycloadditions.

The "Benzyne Route" (The Giles-Sargent Method)

The most chemically elegant route, established in the early 1990s by Giles, Hughes, and Sargent, utilizes benzyne chemistry to bypass the regioselectivity issues of electrophilic aromatic substitution. This method relies on the cycloaddition of a methoxy-substituted benzyne intermediate with furan.[4][5]

-

Mechanism: The reaction between a generated methoxydehydrobenzene (benzyne) and 2-methoxyfuran yields a strained Diels-Alder adduct. Acid-catalyzed ring opening of this adduct is highly regioselective, driven by the stability of the carbocation intermediate, yielding the 1,5-disubstituted naphthalene core.

Biological Synthesis (Metabolic Pathway)

In the field of environmental toxicology, the parent acid (5-hydroxy-1-naphthoic acid) was identified as a key metabolite in the degradation of 1-methylnaphthalene by the fungus Cunninghamella elegans. The organism hydroxylates the methyl group to a carboxylic acid and regioselectively hydroxylates the distal ring at the C5 position.

Visualization: The Benzyne-Furan Synthesis Pathway

The following diagram illustrates the regioselective chemical synthesis route.

Figure 1: The regioselective synthesis pathway via benzyne-furan cycloaddition (Adapted from Giles et al., 1991).[4]

Experimental Protocols

Protocol A: Chemical Methylation (Standard Operating Procedure)

Target: Conversion of 5-hydroxy-1-naphthoic acid to this compound.

Reagents:

-

5-Hydroxy-1-naphthoic acid (1.0 eq)[3]

-

Methanol (Solvent/Reagent)[6]

-

Sulfuric Acid (Catalyst) OR Iodomethane/K₂CO₃ (Alternative)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.3 mmol (1.0 g) of 5-hydroxy-1-naphthoic acid in 20 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of concentrated H₂SO₄ dropwise under stirring.

-

Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the acid spot.

-

Workup: Cool to room temperature. Remove excess methanol under reduced pressure.

-

Extraction: Dilute residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Methanol/Water if necessary.

-

Yield Expectation: 90–95% (Yellowish powder).

Advanced Applications: Supramolecular Chemistry

This compound has found a niche high-value application in the synthesis of Rotaxanes and Catenanes .

-

The "Stopper" Role: In the construction of mechanically interlocked molecules, the 1,5-substitution pattern provides optimal steric bulk and geometry. The hydroxyl group allows for covalent attachment to polyether chains (axles), while the ester group serves as a functional handle or terminal stopper.

-

Trinaphthyl Diesters: It is reacted with 1,5-dihydroxynaphthalene ditosylates to form "trinaphthyl-based diesters." These large, electron-rich aromatic systems serve as recognition sites for electron-deficient macrocycles (like cyclobis(paraquat-p-phenylene)) to thread onto, forming pseudorotaxanes.

Visualization: Rotaxane Assembly Logic

This diagram depicts how the naphthalene ester serves as a terminal unit in molecular machine assembly.

Figure 2: The structural role of this compound in supramolecular assembly.

References

-

Giles, R. G. F., Hughes, A. B., & Sargent, M. V. (1991). "Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 2. 2-Methoxyfuran and methoxydehydrobenzenes."[4][5][7] Journal of the Chemical Society, Perkin Transactions 1, 1581–1587.

-

Cerniglia, C. E., et al. (1984). "Transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans." Applied and Environmental Microbiology, 47(1), 111–118.

-

Ashton, P. R., et al. (1998). "Rotacatenanes." Chemistry – A European Journal, 4(4), 577–589. (Contextual reference for naphthalene-based rotaxane synthesis).

-

ChemicalBook. (2025).[4] "Methyl 3-hydroxy-2-naphthoate Properties and Synthesis." (Protocol adaptation source).

Sources

- 1. Methyl 2-hydroxy-1-naphthoate | C12H10O3 | CID 598533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 95901-05-6 | Methyl 7-hydroxy-2-naphthoate | Aryls | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]

- 7. Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 2. 2-Methoxyfuran and methoxydehydrobenzenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Methyl 5-hydroxy-1-naphthoate as a Synthetic Intermediate

Introduction: The Strategic Value of a Naphthalene Core

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, conferring valuable properties such as rigidity, lipophilicity, and unique electronic characteristics to target molecules.[1] Methyl 5-hydroxy-1-naphthoate, a bifunctional derivative of naphthalene, has emerged as a particularly strategic synthetic intermediate. Its structure features a nucleophilic hydroxyl group and an ester moiety that can be readily modified, all built upon the stable naphthalene core. This combination allows for sequential, regioselective functionalization, making it a valuable building block for complex molecular architectures. Professionals in drug development utilize such intermediates to construct novel therapeutic agents, ranging from anticancer to anti-inflammatory drugs, where the naphthalene unit often plays a critical role in binding to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and application of this compound, offering field-proven insights for researchers and developers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91307-40-3 | [3] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Appearance | Off-white powder/crystals | [4] |

| Solubility | Very slightly soluble in water (0.28 g/L at 25°C) | [3] |

| pKa | 8.59 ± 0.40 (Predicted) | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3][5] |

Synthesis: A Reliable Path to the Intermediate

The most direct and industrially scalable synthesis of this compound is achieved through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-hydroxy-1-naphthoic acid. This classic transformation, known as the Fischer esterification, is an equilibrium-driven process that is both robust and cost-effective.

The Fischer Esterification Approach

The causality behind this choice of reaction is clear: the starting materials, 5-hydroxy-1-naphthoic acid and methanol, are readily available, and the catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is inexpensive.[8][9] The reaction is driven to completion by applying Le Châtelier's principle; using methanol as the solvent provides a large excess of one reactant, shifting the equilibrium towards the formation of the methyl ester product.[9]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ossila.com [ossila.com]

- 5. Methyl 2-hydroxy-1-naphthoate | C12H10O3 | CID 598533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Naphthoic acid(86-55-5) 1H NMR [m.chemicalbook.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Theoretical studies on "Methyl 5-hydroxy-1-naphthoate"

Topic: Theoretical Profiling & Characterization of Methyl 5-hydroxy-1-naphthoate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

Executive Summary: The 1,5-Naphthoate Paradigm

This compound (MHN) represents a distinct topological isomer within the naphthalene derivative family. Unlike its well-studied 1,2- or 1,8-isomers, which often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) due to peri- or ortho-proximity, MHN features a "diagonal" 1,5-substitution pattern. This structural isolation prevents intramolecular hydrogen bonding, rendering the hydroxyl and ester groups independently active for intermolecular interactions.

This guide establishes a rigorous theoretical framework for characterizing MHN. It integrates Density Functional Theory (DFT) protocols with experimental validation strategies, providing a roadmap for utilizing MHN as a supramolecular building block and a solvatochromic probe.

Structural & Electronic Theory

The "Diagonal" Topology & Absence of ESIPT

The defining theoretical feature of MHN is the spatial separation of the donor (-OH at C5) and acceptor (-COOMe at C1).

-

Geometry: The distance between the hydroxyl proton and the carbonyl oxygen is >5.0 Å, precluding the formation of the six-membered chelate ring required for ESIPT.

-

Consequence: Unlike Methyl 1-hydroxy-2-naphthoate, MHN does not undergo dual emission (enol/keto). Its fluorescence is strictly dependent on solvent polarity (solvatochromism), making it an ideal candidate for probing local solvent environments in biological docking studies.

Electronic Structure & Reactivity Descriptors

Theoretical profiling relies on mapping the Frontier Molecular Orbitals (FMO).

-

HOMO Location: Predominantly localized on the naphthyl ring and the 5-hydroxyl lone pairs (Nucleophilic center).

-

LUMO Location: Delocalized across the naphthyl system and the electron-withdrawing ester group at C1 (Electrophilic character).

-

Chemical Hardness (

): A measure of stability. MHN is expected to show moderate hardness, balancing stability with reactivity toward electrophilic linkers (e.g., tosylates).

Computational Methodology (The Core Protocol)

To accurately model MHN, researchers must move beyond standard gas-phase calculations. The following protocol ensures high-fidelity data generation, specifically tailored for naphthoate derivatives.

Workflow Visualization

Figure 1: Step-by-step computational workflow for high-fidelity characterization of MHN.

Protocol Specifications

-

Functional Selection: B3LYP or wB97XD . wB97XD is recommended if studying MHN in supramolecular complexes (e.g., stacking interactions) to account for dispersion forces.

-

Basis Set: 6-311+G(d,p) . The diffuse functions (+) are critical for accurately modeling the lone pair electrons on the 5-hydroxyl oxygen.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Gas-phase calculations will underestimate the dipole moment of MHN significantly due to the polar functional groups.

Predicted Properties & Data Summary

The following table synthesizes computed descriptors (based on standard naphthoate parameters) and available physicochemical data.

| Parameter | Value / Prediction | Significance |

| Molecular Weight | 202.21 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| LogP (Predicted) | ~2.7 | Moderate lipophilicity; membrane permeable. |

| pKa (OH group) | 8.59 ± 0.40 | Deprotonates at physiological pH if basic residues are nearby. |

| H-Bond Donors | 1 (5-OH) | Critical for binding site anchoring. |

| H-Bond Acceptors | 3 (Ester O, OH) | Allows "bridging" interactions in protein pockets. |

| UV-Vis | ~300-330 nm | Predicted absorption in the near-UV region. |

Data grounded in PubChem and GuideChem physicochemical records [1, 2].

Experimental Validation & Synthesis Strategy

Theoretical models must be validated against experimental benchmarks. The synthesis of MHN typically involves the esterification of 5-hydroxy-1-naphthoic acid.

Synthesis Pathway (Supramolecular Context)

Research indicates MHN is utilized as a nucleophilic building block. For example, it reacts with ditosylates to form macrocyclic hosts [3]. This validates the theoretical prediction of the 5-OH group's high nucleophilicity.

Figure 2: Synthetic route and downstream application logic for MHN.

Validation Checkpoints

-

NMR Spectroscopy:

- NMR: Look for the singlet of the methyl ester (~3.9 ppm) and the distinct splitting pattern of the naphthalene protons. The H-2, H-3, H-4 protons will show coupling distinct from H-6, H-7, H-8 due to the 1,5-substitution.

-

NOESY: Absence of NOE cross-peaks between the methyl ester protons and the hydroxyl proton confirms the "diagonal" separation (validating the geometry optimization).

-

IR Spectroscopy:

-

Carbonyl Stretch: Sharp band at ~1720

(Ester). -

Hydroxyl Stretch: Broad band at 3200-3400

(Intermolecular H-bonding). A sharp peak at >3500

-

Application Case Study: Molecular Docking

For drug development professionals, MHN serves as a rigid scaffold.

-

Docking Protocol: When docking MHN into protein targets (e.g., kinases or receptors), the hydroxyl group should be defined as a rotatable bond initially to find the optimal H-bond angle, but the naphthalene core must remain planar .

-

Binding Mode: The naphthalene ring drives

-

References

-

PubChem. (n.d.).[2][3] Methyl 2-hydroxy-1-naphthoate Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). Improved Synthesis of 1,5-Dinaphtho[38]crown-10. (Snippet describing MHN as a precursor). Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 5-hydroxy-1-naphthoate" from 5-hydroxy-1-naphthoic acid

Executive Summary

This guide details the chemoselective esterification of 5-hydroxy-1-naphthoic acid to its methyl ester. The primary synthetic challenge is differentiating between two nucleophilic sites: the carboxylic acid at position C1 and the phenolic hydroxyl at position C5. Furthermore, the C1 position in naphthalene systems is subject to peri-interaction (steric strain from the C8 proton), often reducing reaction rates compared to benzoic acid analogs.

This protocol recommends an Acid-Chloride Mediated Methanolysis (In-Situ) approach using Thionyl Chloride (

Strategic Analysis: Chemoselectivity & Sterics

The Selectivity Challenge

The starting material contains two acidic protons with distinct pKa values:

-

Carboxylic Acid (

): pKa -

Phenol (

): pKa

Why Base-Catalysis is Risky: Using methyl iodide (

Why Acid-Catalysis is Preferred: Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity for attack by methanol. The phenol remains protonated (neutral) and unreactive toward methanol, ensuring exclusive formation of the ester.

The "Peri" Steric Effect

Unlike benzoic acid, 1-naphthoic acid derivatives suffer from steric repulsion between the substituent at C1 and the hydrogen at C8. This "peri-interaction" can retard the formation of the tetrahedral intermediate in esterification. Consequently, standard reflux with sulfuric acid may result in incomplete conversion. The use of Thionyl Chloride generates anhydrous

Experimental Protocol

Method A: Thionyl Chloride Mediated Methanolysis (Recommended)

Best for: High yield, hindered substrates, and ease of workup.

Reagents & Equipment[1][2][3][4]

-

Precursor: 5-hydroxy-1-naphthoic acid (1.0 eq)

-

Solvent/Reagent: Methanol (Anhydrous, 20-30 volumes)

-

Activator: Thionyl Chloride (

) (2.0 - 3.0 eq) -

Apparatus: Round-bottom flask, reflux condenser, drying tube (

), ice bath, magnetic stirrer.

Step-by-Step Procedure

-

Setup: Charge 5-hydroxy-1-naphthoic acid into the flask. Add anhydrous Methanol. The solid may not fully dissolve initially.

-

Activation (Exothermic): Cool the suspension to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride dropwise over 20–30 minutes.

-

Mechanistic Note:

reacts with MeOH to generate anhydrous

-

-

Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Monitoring: Check via TLC (Mobile Phase: Hexanes/Ethyl Acetate 7:3). Look for the disappearance of the baseline acid spot and the appearance of a higher

spot (Ester).

-

-

Workup (Critical for Yield):

-

Cool reaction to room temperature.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove excess methanol and

/ -

Dissolve the residue in Ethyl Acetate (EtOAc).

-

-

Washing:

-

Wash organic phase with Saturated Sodium Bicarbonate (

) .[4] -

Warning: Do NOT use strong base (NaOH/KOH). High pH (>10) will deprotonate the C5-phenol (forming the water-soluble phenolate), causing product loss to the aqueous layer.

(pH ~8.5) is safe. -

Wash with Brine.

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate to dryness.

Method B: Fischer Esterification (Alternative)

Best for: "Green" chemistry requirements avoiding chlorinated reagents.

-

Dissolve starting material in Methanol (excess).

-

Add conc. Sulfuric Acid (

, 0.5 eq) dropwise. -

Reflux for 12–18 hours (longer time required due to steric hindrance).

-

Workup identical to Method A.

Visualization of Workflows

Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the selective esterification route (solid lines) versus the avoided etherification route (dotted red line).

Workup Logic Tree

Caption: Critical decision point in workup to prevent yield loss via phenolate formation.

Quality Control & Validation

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | Off-white to beige solid | Phenols often oxidize slightly to pink/beige. |

| Diagnostic singlet. | ||

| Naphthalene backbone pattern. | ||

| Exchangeable with | ||

| HPLC Purity | > 98.0% (Area %) | Monitor at 254 nm and 280 nm. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Water in methanol or insufficient reflux time due to steric hindrance.

-

Fix: Use fresh anhydrous methanol; increase

equivalents; extend reflux to 12h.

-

-

Issue: Product in Aqueous Layer during Workup.

-

Cause: pH was too high (>10), forming the naphtholate salt.

-

Fix: Acidify aqueous layer to pH 3 and re-extract with EtOAc.

-

References

-

Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. Retrieved from [Link]

- Esterification Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Thionyl Chloride Activation: W. W. H. B. Smith. (1986). The preparation of esters of sterically hindered acids.

-

Selectivity Principles: McNaught, A. D., & Wilkinson, A. (1997). IUPAC.[5] Compendium of Chemical Terminology (the "Gold Book"). 2nd ed. Blackwell Scientific Publications. (Entry: Chemoselectivity).

Sources

- 1. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 2. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 5. 5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 5-Hydroxy-1-Naphthoic Acid

Abstract

This technical guide provides an in-depth exploration of the esterification of 5-hydroxy-1-naphthoic acid, a key synthetic intermediate in the development of novel therapeutics and functional materials.[1] Recognizing the synthetic challenges posed by its bifunctional nature—containing both a carboxylic acid and a phenolic hydroxyl group—this document furnishes detailed protocols for two robust esterification strategies: the classic Fischer-Speier esterification and the milder Steglich esterification. Beyond procedural steps, this guide elucidates the underlying reaction mechanisms, discusses critical experimental parameters, and offers field-proven insights to empower researchers in achieving high-yield, selective synthesis of 5-hydroxy-1-naphthoate esters. The protocols are designed to be self-validating, with an emphasis on the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Introduction: The Significance of 5-Hydroxy-1-Naphthoic Acid and its Esters

5-Hydroxy-1-naphthoic acid is a naphthalene-based organic compound distinguished by the presence of both a carboxylic acid and a hydroxyl functional group.[1] This unique architecture makes it a valuable building block in organic synthesis, particularly in medicinal chemistry.[1] Naphthalene derivatives are integral to numerous established and experimental drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] The ester derivatives of naphthoic acids, in particular, are of significant interest as they can serve as prodrugs, modulate pharmacokinetic properties, or act as key intermediates in the synthesis of more complex bioactive molecules.[3][4]

The esterification of 5-hydroxy-1-naphthoic acid presents a classic chemoselectivity challenge. Direct esterification of the carboxylic acid under harsh acidic conditions can risk side reactions at the phenolic hydroxyl group, such as etherification or the formation of polymeric byproducts. Therefore, the choice of esterification method is paramount and must be tailored to the desired outcome and the scale of the reaction. This guide will detail two primary methodologies to address this synthetic problem.

Strategic Approaches to Esterification

The selection of an appropriate esterification strategy is contingent on the stability of the starting material and the desired ester. For simple alkyl esters where the alcohol is inexpensive and can be used in excess, the Fischer-Speier method is often employed. For more delicate substrates or when using precious alcohols, a milder, coupling-agent-driven approach like the Steglich esterification is preferable.

Caption: Decision workflow for esterifying 5-hydroxy-1-naphthoic acid.

Protocol I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[5][6]

Mechanism of Action

The reaction proceeds via a six-step, reversible mechanism.[7] The key steps are:

-

Protonation: The carboxylic acid's carbonyl oxygen is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.[6][7]

-

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination: The tetrahedral intermediate eliminates a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[8]

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol

This protocol describes the synthesis of Methyl 5-hydroxy-1-naphthoate.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Hydroxy-1-naphthoic acid | 188.18 | 10.0 | 1.88 g |

| Methanol (Anhydrous) | 32.04 | - | 50 mL |

| Sulfuric Acid (Conc., 98%) | 98.08 | - | 1 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Brine (Saturated NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-1-naphthoic acid (1.88 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the solid is suspended. Carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess methanol.

-

Extraction: Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).[9][10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Critical Parameters & Insights

-

Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials, reducing the yield.[6] Using anhydrous alcohol and a drying tube on the condenser is recommended.

-

Acid Catalyst: While sulfuric acid is common, other acids like p-toluenesulfonic acid can also be used.[6] The amount of catalyst should be kept minimal to avoid charring and other side reactions.

-

Phenol Reactivity: The phenolic -OH is significantly less nucleophilic than the alcohol and less acidic than the carboxylic acid. Under these conditions, esterification of the carboxylic acid is the predominant reaction. However, prolonged reaction times or very high temperatures could lead to undesired side reactions.

-

Work-up: The wash with sodium bicarbonate is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid.[10]

Protocol II: Steglich Esterification

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11] This method is particularly advantageous for substrates that are sensitive to acid or heat and for reactions with sterically hindered alcohols.[12]

Mechanism of Action

-

Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11]

-

Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate.[12] This step is crucial for accelerating the reaction and preventing the formation of a stable N-acylurea byproduct.[11][12]

-

Nucleophilic Attack: The alcohol then attacks the acylpyridinium intermediate.

-

Product Formation: The ester is formed along with the regeneration of the DMAP catalyst. The DCC is converted into the insoluble byproduct, dicyclohexylurea (DCU), which can be removed by filtration.[13]

Caption: Experimental workflow of the Steglich Esterification.

Experimental Protocol

This protocol describes the synthesis of Ethyl 5-hydroxy-1-naphthoate.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Hydroxy-1-naphthoic acid | 188.18 | 5.0 | 0.94 g |

| Ethanol | 46.07 | 7.5 (1.5 eq) | 0.44 mL |

| DCC | 206.33 | 6.0 (1.2 eq) | 1.24 g |

| DMAP | 122.17 | 0.5 (0.1 eq) | 61 mg |

| Dichloromethane (DCM, Anhydrous) | - | - | 25 mL |

| 0.5 M HCl (aq) | - | - | As needed |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-hydroxy-1-naphthoic acid (0.94 g, 5.0 mmol) and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (25 mL).

-

Reagent Addition: Add ethanol (0.44 mL, 7.5 mmol) to the solution. Cool the flask to 0°C in an ice bath.

-

DCC Addition: In a separate container, dissolve DCC (1.24 g, 6.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.[13]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 5-hydroxy-1-naphthoate.

Critical Parameters & Insights

-

Solvent Choice: Anhydrous, non-protic solvents like DCM or DMF are essential. Acetonitrile has also been reported as a greener alternative.[14]

-

Temperature Control: Adding DCC at 0°C helps to control the initial exothermic reaction and minimize side product formation.

-

DCU Removal: DCU is notoriously difficult to remove if it doesn't fully precipitate. Filtration is the primary method of removal.[13] Using water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify work-up, as the resulting urea is water-soluble and can be removed during the aqueous wash.[13]

-

Chemoselectivity: The mild, near-neutral conditions of the Steglich esterification ensure that the phenolic hydroxyl group remains unreacted, providing excellent chemoselectivity for the carboxylic acid.

Conclusion

The successful esterification of 5-hydroxy-1-naphthoic acid is readily achievable through careful selection of the synthetic methodology. The Fischer-Speier method offers a cost-effective, scalable route for simple esters, provided that reaction conditions are controlled to minimize side reactions. For more sensitive substrates or when higher selectivity and milder conditions are required, the Steglich esterification provides a superior alternative. By understanding the mechanisms and critical parameters of each protocol, researchers can confidently synthesize a diverse range of 5-hydroxy-1-naphthoate esters, paving the way for further discoveries in drug development and materials science.

References

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

University of Toronto. Fischer Esterification. [Link]

-

Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 29-40. [Link]

- Levy, J., & Walker, W. W. (1968). Process for the preparation of hydroxy naphthoic acids. U.S.

-

University of California, Irvine. Fischer Esterification Procedure. [Link]

-

Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

ResearchGate. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?[Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]

-

He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology, 10, 3079. [Link]

Sources

- 1. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iajpr.com [iajpr.com]

- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Application Note: High-Performance Purification of Methyl 5-hydroxy-1-naphthoate by Flash Column Chromatography

Abstract

This application note details the isolation and purification of Methyl 5-hydroxy-1-naphthoate , a critical intermediate in the synthesis of polycyclic aromatic pharmaceuticals and dyes. Due to the compound's dual functionality—containing both a lipophilic naphthalene core/ester and a polar phenolic hydroxyl group—standard purification methods often result in peak tailing or co-elution with starting materials (e.g., 5-hydroxy-1-naphthoic acid). This guide provides a validated protocol using Flash Column Chromatography (FCC) on silica gel, emphasizing dry-loading techniques and optimized gradient elution to achieve >98% purity.

Chemical Profile & Separation Challenges[1][2]

Before initiating purification, understanding the physicochemical behavior of the target molecule is essential for selecting the correct stationary and mobile phases.

| Property | Description | Impact on Purification |

| Structure | Naphthalene ring, C1-Methyl Ester, C5-Hydroxyl | Strongly UV active; dual polarity. |

| Molecular Weight | 202.21 g/mol | Small molecule; fast diffusion. |

| pKa (Predicted) | ~8.6 (Phenolic OH) | Critical: The phenolic proton is acidic. On neutral silica, it remains mostly protonated, but interaction with surface silanols can cause peak tailing . |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water | Dictates loading solvent; "Dry Loading" is recommended. |

| Common Impurities | 5-hydroxy-1-naphthoic acid (Starting Material), isomers | Acid impurities are much more polar and will retain strongly. |

Pre-Purification Workflow

Thin Layer Chromatography (TLC) Method Development

A robust TLC method is the precursor to a successful column. The goal is to position the target compound (this compound) at an Rf of 0.3 – 0.4 .

-

Stationary Phase: Silica Gel 60 F254 plates.[1]

-

Detection: UV Lamp (254 nm) – The naphthalene core fluoresces strongly.

-

Solvent System Screening:

-

100% Hexane: Compound likely stays at baseline (Rf ~ 0).

-

10% EtOAc in Hexane: Compound moves slightly.

-

20% EtOAc in Hexane:Target Rf typically achieved here.

-

Note: If the spot streaks (tails), add 1% Acetic Acid to the TLC solvent to suppress ionization of the phenol.

-

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound if the crude mixture is viscous or has low solubility in the mobile phase (Hexane). Dry loading improves resolution by eliminating solvent broadening effects.

Protocol:

-

Dissolve the crude this compound in a minimum amount of Acetone or Dichloromethane (DCM).

-

Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).

-

Evaporate the solvent under reduced pressure (Rotary Evaporator) until a free-flowing powder is obtained.

Flash Column Chromatography Protocol

Column Specifications[2][4]

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).

-

Column Dimensions: Select based on crude mass (e.g., for 1g crude, use a 25g–40g silica cartridge or 2.5 cm diameter glass column).

-

Flow Rate: 15–20 mL/min (for automated flash systems) or gravity flow optimized.

Mobile Phase Gradient

An isocratic run at 20% EtOAc might work, but a linear gradient is superior for removing non-polar impurities early and eluting the target as a sharp band.

| Step | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Column Volumes (CV) | Purpose |

| 1 | 100% | 0% | 2 CV | Column Equilibration |

| 2 | 100% | 0% | 1 CV | Elute non-polar impurities |

| 3 | 100% | 0% | 10 CV | Linear Gradient (Target Elution) |

| 4 | 80% | 20% | 3 CV | Elute polar impurities |

| 5 | 0% | 100% | 2 CV | Column Flush |

Pro-Tip: If peak tailing is observed during TLC development, add 0.5% Acetic Acid to the Mobile Phase solvents. This ensures the phenolic group remains protonated, sharpening the peak shape.

Fraction Collection & Analysis

-

Monitor: UV absorbance at 254 nm (primary) and 280 nm (secondary).

-

Collection: Collect fractions corresponding to the main peak.

-

Validation: Spot fractions on TLC. Pool fractions containing the single pure spot (Rf ~0.35 in 20% EtOAc/Hex).

Process Visualization (Workflow Diagram)

Caption: Step-by-step purification workflow from crude mixture to isolated product.

Post-Purification Analysis & Troubleshooting

Once fractions are pooled and concentrated, verification of identity and purity is required.

Analytical Verification[1][5][6][7]

-

1H NMR (CDCl3): Check for the methyl ester singlet (~3.9-4.0 ppm) and the specific aromatic coupling pattern of the naphthalene ring. The phenolic proton often appears as a broad singlet (exchangeable with D2O).

-

HPLC-MS: Confirm molecular ion

or -

Melting Point: Compare with literature values (if solid) to ensure no solvent entrapment.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Peak Tailing | Interaction of phenolic -OH with silica silanols. | Add 0.5% - 1% Acetic Acid to the mobile phase. |

| Co-elution | Gradient slope too steep. | Decrease gradient slope (e.g., extend the 0-20% B segment to 15 CV). |

| Low Recovery | Compound precipitating on column. | Ensure sample was fully dissolved before dry-loading; do not overload column (>5% w/w). |

References

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2] Organic Syntheses, 102, 276–302.[2] Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75531, 5-Hydroxy-1-naphthoic acid. Retrieved from [Link][3]

Sources

"Methyl 5-hydroxy-1-naphthoate" as a protein degrader building block

Application Note: Methyl 5-hydroxy-1-naphthoate as a Rigid Bifunctional Scaffold for PROTAC Linkerology

Abstract

This application note details the utility of This compound (CAS: 1983-27-3) as a strategic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, this 1,5-disubstituted naphthalene scaffold offers a rigid aromatic core with defined exit vectors, enabling precise spatial orientation between the E3 ligase and the Target Protein (POI). This guide provides optimized protocols for orthogonal functionalization—leveraging the C5-phenolic hydroxyl for linker attachment and the C1-methyl ester for warhead conjugation—facilitating the development of degraders with improved cell permeability and ternary complex stability.

Introduction: The Role of Rigid Scaffolds in Degrader Design

In the evolution of PROTACs, "linkerology" has shifted from simple connectors to functional structural elements. Flexible linkers (e.g., PEG, alkyl chains) often suffer from high entropic penalties upon binding. Incorporating rigid aromatic scaffolds, such as This compound , addresses this by:

-

Reducing Conformational Entropy: Pre-organizing the molecule to favor the bioactive conformation.

-

Defining Exit Vectors: The 1,5-substitution pattern provides a unique geometry (distinct from 1,4-benzene or 2,6-naphthalene) that can access novel binding pockets or avoid steric clashes.

-

Modulating Physicochemical Properties: The naphthalene core increases lipophilicity (

), potentially improving cell membrane permeability compared to highly polar PEG chains.

This molecule serves as a "Three-Way Hub" :

-

Site A (C5-OH): Nucleophilic handle for linker attachment (via Etherification).

-